molecular formula C5H4BrClOS B6180113 2-bromo-5-chloro-3-methoxythiophene CAS No. 150194-39-1

2-bromo-5-chloro-3-methoxythiophene

Cat. No.: B6180113
CAS No.: 150194-39-1
M. Wt: 227.5
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Description

Overview of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, with the chemical formula C₄H₄S. sigmaaldrich.comchemicalbook.com The thiophene nucleus is a "privileged scaffold" in medicinal chemistry and material science, meaning its structure is a recurring motif in a wide range of functional molecules. sigmaaldrich.comchemicalbook.com In the pharmaceutical industry, replacing a benzene (B151609) ring with a thiophene ring is a common bioisosteric substitution strategy that can maintain or improve biological activity. ambeed.com Consequently, thiophene derivatives are integral components of numerous approved drugs, including the anti-inflammatory drug Lornoxicam and the antipsychotic Olanzapine. ambeed.comuni.lu

Beyond medicine, thiophenes are fundamental building blocks for organic electronic materials. The sulfur atom's d-orbitals contribute to the delocalized π-electron system, facilitating charge transport. This property is harnessed in the creation of conductive polymers, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The versatility of the thiophene ring allows for straightforward functionalization, enabling chemists to fine-tune its electronic and physical properties for specific applications. chemicalbook.com

Significance of Halogenated and Alkoxy-Substituted Thiophenes

The introduction of halogen and alkoxy (-OR) substituents onto the thiophene ring dramatically expands its synthetic utility and modulates its physicochemical properties.

Halogenated Thiophenes: Halogens like bromine and chlorine are crucial functional groups in organic synthesis, primarily serving as reactive handles for cross-coupling reactions such as Suzuki, Stille, and Kumada couplings. sigmaaldrich.com These reactions are cornerstones of modern chemistry for forming carbon-carbon bonds. The differing reactivity of various halogens (e.g., bromine is typically more reactive than chlorine in palladium-catalyzed couplings) allows for selective, stepwise functionalization of poly-halogenated thiophenes. sigmaaldrich.com Furthermore, halogenation influences the electronic properties of the thiophene ring, which is a key strategy in the design of organic semiconductors. chemsrc.com For instance, halogenated thiophenes have been used as solvent additives to control the morphology and improve the efficiency of organic solar cells. chemsrc.com

Alkoxy-Substituted Thiophenes: The methoxy (B1213986) group (-OCH₃) is an electron-donating group. When attached to a thiophene ring, it increases the electron density of the aromatic system. This electronic modification can enhance the stability and performance of materials used in applications like electrochromic systems and energy storage. In medicinal chemistry, alkoxy groups can alter a molecule's solubility and its ability to interact with biological targets. The synthesis of alkoxy-substituted thiophenes is a significant area of research, with applications in the development of liquid crystals and other advanced materials.

Research Context and Scope for 2-Bromo-5-chloro-3-methoxythiophene

While specific research detailing the synthesis and application of this compound is not prevalent, its structure suggests significant potential as an advanced synthetic intermediate. The molecule combines the key features discussed above: a thiophene core, two distinct halogen handles, and an electron-donating methoxy group.

The primary research value of this compound would likely be as a versatile building block for constructing complex, multi-substituted thiophene derivatives. The presence of both bromine and chlorine at the 2- and 5-positions, respectively, offers the potential for regioselective cross-coupling reactions. Based on established reactivity patterns, the bromo group at the 2-position would be expected to react preferentially over the chloro group at the 5-position, allowing for the sequential introduction of different aryl or alkyl groups. sigmaaldrich.com

Below are data tables for closely related, well-documented compounds. This information provides a basis for estimating the physical and chemical properties of this compound.

Table 1: Properties of Related Thiophene Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Refractive Index (n20/D)
2-Bromo-5-chlorothiophene (B1265590) 2873-18-9 C₄H₂BrClS 197.48 69-70 (at 18 mmHg) 1.596
3-Methoxythiophene (B46719) 17573-92-1 C₅H₆OS 114.17 146-147 1.533

Data sourced from commercial supplier databases and chemical encyclopedias. sigmaaldrich.com

Table 2: Reactivity and Application Context

Compound Feature Significance in Synthesis Potential Application Area
2-Bromo Group Highly reactive site for Pd-catalyzed cross-coupling (e.g., Suzuki, Stille). sigmaaldrich.com Introduction of a first substituent.
5-Chloro Group Less reactive than bromine, allowing for subsequent, selective coupling under different conditions. sigmaaldrich.com Introduction of a second, different substituent.

| 3-Methoxy Group | Electron-donating, influences ring reactivity and properties of the final product. | Tuning electronic properties in organic semiconductors or modifying drug-receptor interactions. |

Properties

CAS No.

150194-39-1

Molecular Formula

C5H4BrClOS

Molecular Weight

227.5

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Chloro 3 Methoxythiophene

Precursor Compounds and Starting Materials

3-Methoxythiophene (B46719): This is a common starting material where the methoxy (B1213986) group is already in the desired position. sigmaaldrich.com The synthesis of 3-methoxythiophene can be achieved from 3-bromothiophene (B43185) through a copper-catalyzed reaction with sodium methoxide (B1231860). chemicalbook.com

2-Bromo-5-chlorothiophene (B1265590): This dihalogenated thiophene (B33073) serves as an alternative precursor where the halogen atoms are pre-installed. nih.govsigmaaldrich.comchemspider.com The synthesis then requires the introduction of a methoxy group at the 3-position.

A summary of these key precursors is provided in the table below.

Precursor CompoundChemical FormulaMolecular Weight ( g/mol )Key Synthetic Role
3-MethoxythiopheneC₅H₆OS114.17Starting material with pre-installed methoxy group.
2-Bromo-5-chlorothiopheneC₄H₂BrClS197.48Dihalogenated precursor for subsequent alkoxylation.

Classical Synthetic Routes

Classical synthetic routes to 2-bromo-5-chloro-3-methoxythiophene typically involve multi-step processes that rely on established halogenation and alkoxylation reactions. chemicalbook.comyoutube.comyoutube.comlibretexts.org

Halogenation Strategies

Starting from 3-methoxythiophene, the introduction of bromine and chlorine atoms is achieved through electrophilic halogenation. The methoxy group at the 3-position is an activating group and directs electrophilic substitution to the 2- and 5-positions. The regioselectivity of the halogenation can be controlled by the choice of halogenating agent and reaction conditions.

A plausible pathway involves the initial bromination of 3-methoxythiophene at the more reactive 2-position using N-bromosuccinimide (NBS). organic-chemistry.orgtcichemicals.com This is followed by chlorination at the 5-position using N-chlorosuccinimide (NCS). researchgate.netiaea.org

Alkoxylation Approaches

When starting with 2-bromo-5-chlorothiophene, the key step is the introduction of the methoxy group at the 3-position. Direct nucleophilic aromatic substitution of a methoxide ion on the thiophene ring is generally challenging due to the electron-rich nature of the thiophene ring. However, this transformation can be facilitated under specific conditions, often involving a copper catalyst, similar to the synthesis of 3-methoxythiophene from 3-bromothiophene. chemicalbook.com

Multi-Step Synthesis Pathways

A common multi-step synthesis for this compound starts with 3-methoxythiophene. The process involves a sequential halogenation, first with bromine and then with chlorine.

The reaction scheme is as follows:

Bromination of 3-methoxythiophene: 3-methoxythiophene is treated with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield 2-bromo-3-methoxythiophene (B13090750). researchgate.net

Chlorination of 2-bromo-3-methoxythiophene: The resulting 2-bromo-3-methoxythiophene is then subjected to chlorination using N-chlorosuccinimide (NCS) to introduce a chlorine atom at the 5-position, yielding the final product, this compound.

The following table summarizes the proposed multi-step synthesis pathway.

StepReactantReagentProduct
13-MethoxythiopheneN-Bromosuccinimide (NBS)2-Bromo-3-methoxythiophene
22-Bromo-3-methoxythiopheneN-Chlorosuccinimide (NCS)This compound

Modern Synthetic Advancements

Recent advancements in organic synthesis have introduced more efficient and selective methods for the preparation of substituted thiophenes, with catalytic approaches being at the forefront.

Catalytic Synthesis Approaches (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds, including thiophenes. nih.govescholarship.org For the synthesis of this compound, a modern approach could involve the palladium-catalyzed C-H activation and methoxylation of 2-bromo-5-chlorothiophene at the 3-position.

This strategy offers a more direct route to the target molecule from a readily available dihalogenated precursor. The reaction would typically employ a palladium catalyst in the presence of a suitable ligand and a methoxylating agent. Research into palladium-catalyzed C-O bond formation has shown that such transformations are feasible for aryl halides. researchgate.net This approach could potentially offer higher yields and better regioselectivity compared to classical methods.

Flow Chemistry and Continuous Synthesis

The application of flow chemistry offers a modern and efficient approach to the synthesis of halogenated thiophenes. This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The Open Reaction Database (ORD) highlights the growing importance of flow chemistry in synthesizing complex organic molecules, providing a framework for sharing and standardizing reaction data from such automated and high-throughput experiments. While specific examples detailing the flow synthesis of this compound are not extensively documented in the provided results, the principles of flow chemistry are readily applicable to its preparation. For instance, the bromination and chlorination of a 3-methoxythiophene precursor could be performed in a sequential flow system, minimizing the formation of polysubstituted byproducts and enhancing safety by containing reactive intermediates within the closed system.

Chemo- and Regioselectivity Considerations

The synthesis of this compound necessitates careful control over chemo- and regioselectivity to ensure the correct placement of the bromine, chlorine, and methoxy groups on the thiophene ring. The inherent reactivity of the thiophene ring, influenced by the directing effects of the substituents, plays a crucial role.

The synthesis of related substituted thiophenes often provides insights into the challenges and strategies for achieving selectivity. For example, the synthesis of 2-amino-3-aryl-5-substituted thiophenes highlights the importance of the chosen synthetic route in determining the final substitution pattern. researchgate.net In the case of this compound, the synthetic sequence is critical. Starting with 3-methoxythiophene, the first electrophilic substitution, such as bromination, would be directed to the C2 and C5 positions due to the activating and ortho-, para-directing nature of the methoxy group. Subsequent chlorination would then occur at the remaining vacant activated position. The choice of halogenating agents and reaction conditions is paramount to control the selectivity and prevent the formation of undesired isomers. For instance, using a milder brominating agent might favor monosubstitution, which can then be followed by chlorination.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes.

Solvent-Free and Reduced Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Mechanochemistry, which involves conducting reactions in the solid state through mechanical force, offers a promising solvent-free alternative. researchgate.net Research has demonstrated the successful solvent-free synthesis of various thiophene-containing polymers and other complex organic molecules using techniques like ball milling. researchgate.net This approach not only minimizes waste but can also lead to higher yields and shorter reaction times. researchgate.net Another strategy is the use of microwave irradiation in conjunction with a solid support, such as KF-Al2O3, which has been successfully employed for the solvent-free synthesis of 2-amino-3-aryl-5-substituted thiophenes. researchgate.net These methodologies could be adapted for the synthesis of this compound, significantly reducing the environmental impact associated with traditional solvent-based syntheses.

Sustainable Catalysis

The use of sustainable catalysts is another cornerstone of green chemistry. In the context of synthesizing thiophene derivatives, various catalytic systems are employed. For instance, Knoevenagel condensation, a common method for forming carbon-carbon bonds, can be catalyzed by a simple base like piperidine. chemrxiv.org For cross-coupling reactions, which are pivotal for further functionalizing the thiophene ring, palladium catalysts are often used. Research into more sustainable catalytic systems, such as those based on more abundant and less toxic metals or even organocatalysts, is an active area of investigation. The goal is to replace hazardous reagents and catalysts with more environmentally friendly alternatives without compromising efficiency.

Atom Economy and Waste Minimization

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric in green chemistry. Syntheses with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. The Knoevenagel condensation is an example of a reaction with good atom economy, as the only byproduct is water. chemrxiv.org When considering the synthesis of this compound, choosing reaction pathways that maximize atom economy is essential. This involves selecting reactions that proceed with high selectivity and yield, and where byproducts are minimal and non-hazardous. Minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic approaches also contributes significantly to waste reduction and improved atom economy.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 3 Methoxythiophene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including thiophenes. libretexts.org The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

The position of electrophilic attack on the 2-bromo-5-chloro-3-methoxythiophene ring is directed by the combined electronic effects of the substituents. The methoxy (B1213986) group at the C3 position is a strong activating group and an ortho-, para- director. Conversely, the bromine at C2 and chlorine at C5 are deactivating groups, also with ortho-, para-directing effects.

Given the positions of the existing substituents, the only available position for substitution is C4. The activating effect of the C3-methoxy group strongly directs incoming electrophiles to the adjacent C4 position. The directing effects of the halogens also align with this regioselectivity. Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur selectively at the C4 position.

While the methoxy group is a powerful activator, the presence of two deactivating halogens likely results in a moderately reactive substrate towards electrophilic aromatic substitution compared to unsubstituted thiophene (B33073). The precise reactivity would depend on the specific electrophile and reaction conditions employed.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for substituted aromatic compounds, particularly those bearing electron-withdrawing groups. nih.govresearchgate.net

In this compound, both bromine and chlorine atoms are potential leaving groups in nucleophilic aromatic substitution reactions. The relative ease of displacement depends on several factors, including the strength of the carbon-halogen bond and the stability of the resulting intermediate. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that the bromine atom at the C2 position might be more readily displaced.

However, the position of the halogen on the thiophene ring also plays a crucial role. The C2 and C5 positions are activated towards nucleophilic attack due to the ability of the sulfur atom to stabilize the negative charge in the Meisenheimer-like intermediate. Studies on related halothiophenes have shown that halogens at the α-positions (C2 and C5) are more labile than those at the β-positions.

The methoxy group at the C3 position, being an electron-donating group, would generally be expected to deactivate the ring towards nucleophilic attack by increasing the electron density. However, its position relative to the halogens is critical. For a nucleophilic attack at C2, the methoxy group is at an adjacent position, and its electron-donating nature could potentially destabilize the anionic intermediate. Conversely, for an attack at C5, the methoxy group is further away, and its electronic influence would be less pronounced.

Therefore, the interplay between the activating effect of the halogen's position and the deactivating effect of the methoxy group will determine the feasibility and regioselectivity of nucleophilic aromatic substitution on this substrate.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira, Direct Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halothiophenes are common substrates in these transformations. nih.govjcu.edu.auresearchgate.net The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. libretexts.orgharvard.edu The general catalytic cycle involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid or ester, and reductive elimination to yield the coupled product. libretexts.org Given the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, Suzuki-Miyaura coupling on this compound is expected to occur selectively at the C2 position. researchgate.netnih.gov This allows for the introduction of an aryl or vinyl group at this position while leaving the C5-chloro substituent intact for potential further transformations.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org Similar to the Suzuki coupling, the reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The C-Br bond of this compound would be the preferred site for the Stille coupling due to its greater reactivity.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. organic-chemistry.orgnih.gov The Negishi coupling is known for its high functional group tolerance. nih.gov Again, the selective reaction at the C-Br bond is anticipated, allowing for the introduction of various alkyl, aryl, alkenyl, or alkynyl groups at the C2 position of the thiophene ring.

Sonogashira Coupling: The Sonogashira reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The selective coupling at the C-Br bond of this compound would provide a route to 2-alkynyl-5-chloro-3-methoxythiophenes.

Direct Arylation: Direct arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners. In the context of this compound, a direct arylation reaction could potentially be achieved at the C4 position, which is activated by the C3-methoxy group and is the only available C-H bond for activation. However, competitive reactions at the C-Br and C-Cl bonds would need to be considered and controlled.

Data Tables

Table 1: Reactivity of Functional Groups in this compound

Reaction TypeReactive Site(s)Expected Outcome
Electrophilic Aromatic SubstitutionC4Substitution at the C4 position
Nucleophilic Aromatic SubstitutionC2 (Bromine), C5 (Chlorine)Potential displacement of either halogen, with the C-Br bond being generally more labile
Cross-Coupling ReactionsC2 (Bromine) > C5 (Chlorine)Selective functionalization at the C2 position

Table 2: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerKey ReagentsExpected Product
Suzuki-MiyauraOrganoboron ReagentPd Catalyst, Base2-Aryl/vinyl-5-chloro-3-methoxythiophene
StilleOrganotin ReagentPd Catalyst2-Aryl/vinyl-5-chloro-3-methoxythiophene
NegishiOrganozinc ReagentPd or Ni Catalyst2-Alkyl/aryl/alkenyl/alkynyl-5-chloro-3-methoxythiophene
SonogashiraTerminal AlkynePd Catalyst, Cu(I) co-catalyst, Base2-Alkynyl-5-chloro-3-methoxythiophene

Functionalization at Bromine Site

The preferential reactivity of the C-Br bond over the C-Cl bond is a cornerstone of the chemistry of this compound. This selectivity is prominently featured in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of dihalogenated thiophenes, the reaction can be controlled to occur selectively at the more labile C-Br bond. researchgate.netmdpi.com Studies have shown that reacting 2-bromo-5-chlorothiophene (B1265590) (a close analog) with various aryl boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) leads to the exclusive formation of 2-aryl-5-chlorothiophenes. mdpi.com The higher reactivity of the C-Br bond towards oxidative addition to the Pd(0) catalyst is the key to this selectivity. libretexts.org

Table 1: Selective Suzuki-Miyaura Coupling at the Bromine Site of 2-bromo-5-chlorothiophene Analogs This table is based on data for the closely related compound 2-bromo-5-chlorothiophene.

Aryl Boronic Acid (Ar-B(OH)₂) Catalyst Base Solvent Temp. (°C) Product Yield (%) Ref.
4-Methylphenylboronic acid Pd(PPh₃)₄ K₃PO₄ Dioxane/H₂O 90 5-Chloro-2-(p-tolyl)thiophene 92 mdpi.com
4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ Dioxane/H₂O 90 5-Chloro-2-(4-methoxyphenyl)thiophene 90 mdpi.com
4-Chlorophenylboronic acid Pd(PPh₃)₄ K₃PO₄ Dioxane/H₂O 90 5-Chloro-2-(4-chlorophenyl)thiophene 85 mdpi.com

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, also exploits the differential reactivity of halogens. organic-chemistry.orglibretexts.orgwikipedia.org For substrates with multiple halides, the coupling generally occurs at the most reactive site, following the order I > Br > Cl. wikipedia.org Therefore, reacting this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would be expected to yield the 2-alkynyl-5-chloro-3-methoxythiophene derivative selectively.

Stille Coupling: In Stille coupling, which involves organotin reagents, the reactivity trend for halides is also typically I > Br > Cl ~ OTf. nih.govwikipedia.org This allows for chemoselective coupling at the C-Br bond of this compound while leaving the C-Cl bond intact. The choice of catalyst and reaction conditions can be fine-tuned to ensure high selectivity for the C-Br bond functionalization. nih.gov

Functionalization at Chlorine Site

Direct functionalization at the chlorine site in the presence of an unreacted bromine atom is challenging due to the lower reactivity of the C-Cl bond in standard cross-coupling reactions. researchgate.netlibretexts.org However, the C-Cl bond can be targeted for reaction after the C-Br bond has been functionalized. This sequential approach is the most common strategy for introducing substituents at the C5 position. More forceful conditions or specialized catalytic systems designed for activating less reactive C-Cl bonds would be necessary for any direct functionalization, though this is less common. libretexts.org

Sequential Cross-Coupling Strategies

The difference in reactivity between the C-Br and C-Cl bonds enables the stepwise, selective synthesis of unsymmetrical 2,5-disubstituted 3-methoxythiophenes. This strategy involves two distinct cross-coupling steps.

First Coupling: A standard palladium-catalyzed reaction (e.g., Suzuki, Stille, or Sonogashira) is performed under conditions that activate the C-Br bond but leave the C-Cl bond untouched. This yields a 2-substituted-5-chloro-3-methoxythiophene intermediate. researchgate.netmdpi.com

Second Coupling: The resulting 5-chloro-2-arylthiophene can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-Cl bond. This may require a different catalyst, ligand, or higher temperatures to facilitate the oxidative addition to the more robust C-Cl bond. researchgate.net

This sequential methodology provides a powerful route to complex thiophene derivatives that would be difficult to access otherwise.

Metalation and Organometallic Derivatives

The formation of organometallic intermediates from this compound is another important avenue for its functionalization, offering alternatives to cross-coupling chemistry.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The methoxy group (-OCH₃) is a known DMG that directs lithiation to an adjacent position. organic-chemistry.orgharvard.edu For this compound, the methoxy group at C3 would direct metalation to the C4 position. The reaction involves the coordination of the lithium base to the oxygen of the methoxy group, which increases the acidity of the neighboring C4-H proton, facilitating its abstraction. wikipedia.org The resulting 4-lithio-2-bromo-5-chloro-3-methoxythiophene can then be trapped with various electrophiles to introduce a substituent specifically at the C4 position.

Lithium-Halogen Exchange

Lithium-halogen exchange is a reaction where an organolithium reagent exchanges its lithium atom for a halogen on an organic substrate. This process is generally fastest for iodine, followed by bromine, and then chlorine (I > Br > Cl). princeton.edu When this compound is treated with an alkyllithium reagent (like n-butyllithium) at low temperatures, the exchange occurs selectively at the C-Br bond. This generates a 5-chloro-3-methoxy-2-thienyllithium intermediate, leaving the chlorine atom untouched. This organolithium species is a potent nucleophile and can be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce functionality at the C2 position.

Grignard Reagent Formation

Similar to lithium-halogen exchange, the formation of a Grignard reagent by reacting with magnesium metal is also selective for the more reactive halogen. wikipedia.org Treating this compound with magnesium turnings, typically in an ether solvent like THF or diethyl ether, results in the oxidative insertion of magnesium into the C-Br bond. google.com This process yields the corresponding Grignard reagent, (5-chloro-3-methoxythiophen-2-yl)magnesium bromide. This organomagnesium compound is a valuable intermediate for forming new carbon-carbon bonds by reacting with various electrophiles. youtube.com

Table 2: Formation of Organometallic Intermediates from this compound

Reaction Reagent Conditions Intermediate Primary Site of Reactivity Ref.
Directed Ortho-Metalation sec-BuLi, TMEDA THF, -78 °C 4-Lithio-2-bromo-5-chloro-3-methoxythiophene C4 organic-chemistry.orgharvard.edu
Lithium-Halogen Exchange n-BuLi THF, -78 °C 5-Chloro-3-methoxy-2-thienyllithium C2 princeton.edu

Radical Reactions and Polymerization Pathways

The presence of two distinct halogen atoms on the thiophene ring of this compound, along with the activating methoxy group, provides multiple avenues for radical reactions and subsequent polymerization. While specific studies focusing exclusively on the radical polymerization of this particular monomer are not extensively detailed in the available literature, the principles of radical chemistry in thiophene polymerization offer a strong basis for understanding its potential pathways.

Radical polymerization of thiophene derivatives is a known method for synthesizing conductive polymers. beilstein-journals.org This process typically involves the generation of radical species at the 2- and 5-positions of the thiophene ring. beilstein-journals.org In the case of this compound, the selective generation of a radical at one of these positions would be a key step in controlling the polymerization process. The relative bond strengths of C-Br versus C-Cl and the influence of the 3-methoxy group would dictate the initial site of radical formation.

One common method to initiate such polymerizations is through the use of catalysts like iron(III) chloride (FeCl₃), which can facilitate the formation of radical cations that subsequently couple. beilstein-journals.org The resulting poly(3-methoxy-5-chlorothiophene) or poly(3-methoxy-2-bromothiophene) would exhibit different regiochemical linkages, such as head-to-tail, head-to-head, and tail-to-tail couplings, which significantly influence the polymer's electronic and physical properties.

Furthermore, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could offer a more precise method for synthesizing well-defined polymers from this monomer. beilstein-journals.org RAFT polymerization allows for the creation of polymers with specific molecular weights and narrow polydispersity by controlling the radical polymerization process through a thiocarbonylthio compound. beilstein-journals.org This technique could potentially be adapted for this compound to produce block copolymers with tailored functionalities. beilstein-journals.org

Table 1: Potential Regiochemical Couplings in the Polymerization of this compound

Coupling TypeDescriptionPotential Impact on Polymer Properties
Head-to-Tail The 2-position of one monomer unit links to the 5-position of the next.Leads to a more regular polymer chain, often resulting in higher crystallinity and enhanced charge transport properties.
Head-to-Head The 2-position of one monomer unit links to the 2-position of the next.Introduces steric hindrance, which can disrupt planarity and decrease conjugation length, thereby affecting conductivity.
Tail-to-Tail The 5-position of one monomer unit links to the 5-position of the next.Similar to head-to-head, this can also lead to steric clashes and reduced electronic delocalization.

Oxidative and Reductive Transformations

The electrochemical behavior of halogenated thiophenes is a critical aspect of their chemistry, with oxidative and reductive processes often leading to polymerization or selective dehalogenation. The oxidation of this compound would likely initiate at the thiophene ring to form a radical cation. This reactive intermediate can then undergo coupling reactions with other monomer units to form a polymer, similar to the mechanism in electropolymerization. The oxidation potential would be influenced by the electron-donating methoxy group, which would lower the potential required for oxidation compared to unsubstituted thiophene.

Reductive transformations, on the other hand, typically target the carbon-halogen bonds. The C-Br bond is generally more susceptible to reduction than the C-Cl bond due to its lower bond dissociation energy. Therefore, selective electrochemical or chemical reduction could potentially lead to the formation of 2-chloro-3-methoxythiophene. This selective dehalogenation is a valuable synthetic tool for creating specifically functionalized thiophenes. The choice of reducing agent and reaction conditions would be crucial in achieving high selectivity.

Halogen Dance Reactions

The "halogen dance" is a fascinating isomerization reaction observed in halogenated aromatic and heteroaromatic compounds, particularly under the influence of strong bases. This reaction involves the migration of a halogen atom to a different position on the aromatic ring. For this compound, treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), could potentially induce a halogen dance.

The mechanism typically involves deprotonation at a vacant ring position to form a carbanion. This is followed by the intramolecular transfer of a halogen from its original position to the carbanionic center, with the concomitant formation of a new carbanion at the position vacated by the halogen. In the case of this compound, the most likely site for initial deprotonation would be the C-4 position, as it is activated by both the adjacent sulfur atom and the methoxy group.

Following deprotonation at C-4, either the bromine or chlorine atom could potentially migrate. Due to the higher lability of the C-Br bond, a bromine dance to the 4-position, yielding 4-bromo-5-chloro-3-methoxythiophene, might be a plausible outcome. The relative stability of the intermediate carbanions and the transition states would ultimately govern the feasibility and direction of the halogen dance.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the hydrogen atoms within the 2-bromo-5-chloro-3-methoxythiophene molecule. The thiophene (B33073) ring possesses one proton, and the methoxy (B1213986) group contains three protons. The chemical shift (δ) of the thiophene proton would be influenced by the electron-withdrawing effects of the adjacent bromine and sulfur atoms, as well as the electron-donating methoxy group. It would be expected to appear as a singlet in the aromatic region of the spectrum. The three protons of the methoxy group would also appear as a singlet, typically in the upfield region of the spectrum.

A hypothetical data table for the ¹H NMR spectrum is presented below, based on typical chemical shift ranges for similar structures.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Thiophene-H6.5 - 7.5Singlet (s)
Methoxy (-OCH₃)3.8 - 4.2Singlet (s)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. For this compound, five distinct signals would be expected: four for the carbons of the thiophene ring and one for the methoxy carbon. The chemical shifts of the ring carbons would be significantly affected by the attached substituents (bromo, chloro, and methoxy groups). The carbon bearing the methoxy group would be shifted to a lower field (higher ppm) due to the deshielding effect of the oxygen atom. The carbons attached to the halogens would also exhibit characteristic shifts.

Below is a hypothetical data table of expected ¹³C NMR chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-Br110 - 120
C-Cl125 - 135
C-OCH₃150 - 160
C-H115 - 125
Methoxy (-OCH₃)55 - 65

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, with only one thiophene proton, COSY would be of limited use for establishing connectivity within the ring but could confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the thiophene proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. It is highly sensitive and can provide the exact molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This data would allow for the unambiguous determination of the molecular formula (C₅H₄BrClOS) by distinguishing it from other compounds with the same nominal mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. By analyzing these fragments, the structure of the original molecule can be pieced together. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group, the halogen atoms, or cleavage of the thiophene ring. Analyzing these fragmentation patterns would provide definitive structural confirmation.

A hypothetical fragmentation data table is provided below.

Interactive Data Table: Predicted Fragmentation in MS/MS of this compound

Fragment Ion Proposed Loss
[M - CH₃]⁺Loss of a methyl radical
[M - OCH₃]⁺Loss of a methoxy radical
[M - Br]⁺Loss of a bromine radical
[M - Cl]⁺Loss of a chlorine radical
[M - CO]⁺Loss of carbon monoxide

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a molecular fingerprint that is unique to the compound. Analysis of the IR and Raman spectra of this compound would reveal characteristic absorption and scattering bands corresponding to the specific functional groups and skeletal vibrations of the molecule.

While specific experimental spectra for this compound are not widely available in public literature, the expected vibrational frequencies can be predicted based on the analysis of similar thiophene derivatives. The key functional groups present in the molecule are the thiophene ring, the methoxy group (-OCH₃), the carbon-bromine (C-Br) bond, and the carbon-chlorine (C-Cl) bond.

Expected Vibrational Modes:

Thiophene Ring Vibrations: The thiophene ring itself gives rise to a series of characteristic bands. These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region, and C=C stretching vibrations within the aromatic ring, usually found between 1600 cm⁻¹ and 1400 cm⁻¹. Ring "breathing" modes and other skeletal vibrations occur at lower frequencies.

Methoxy Group Vibrations: The methoxy group would be identifiable by several distinct vibrations. The C-H stretching of the methyl group is expected in the 2950-2850 cm⁻¹ range. The C-O stretching vibration of the methoxy group attached to the aromatic ring typically appears as a strong band in the 1275-1200 cm⁻¹ region.

A hypothetical data table of expected IR and Raman peaks is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IntensityTechnique
C-H Stretch (Thiophene Ring)3100 - 3000Medium to WeakIR, Raman
C-H Stretch (Methoxy Group)2950 - 2850MediumIR, Raman
C=C Stretch (Thiophene Ring)1600 - 1400Medium to StrongIR, Raman
C-O Stretch (Aryl Ether)1275 - 1200StrongIR
C-Cl Stretch800 - 600Medium to StrongIR
C-Br Stretch600 - 500Medium to StrongIR, Raman

This table is predictive and based on characteristic vibrational frequencies of similar functional groups.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction experiment would yield a detailed crystallographic information file (CIF), from which key structural parameters can be extracted. For derivatives of 2-bromo-5-chlorothiophene (B1265590), studies have shown that the thiophene ring is planar, and the substituents lie in the same plane. nih.gov It is expected that this compound would adopt a similar planar conformation.

The analysis would confirm the substitution pattern on the thiophene ring and provide precise measurements of the C-S, C-C, C-Br, C-Cl, and C-O bond lengths. These experimental values can be compared with theoretical values obtained from computational methods like Density Functional Theory (DFT) to validate the theoretical models. researchgate.net

Hypothetical Crystallographic Data:

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-S Bond Length~1.72 Å
C=C Bond Length~1.37 Å
C-C Bond Length~1.42 Å
C-Br Bond Length~1.85 Å
C-Cl Bond Length~1.70 Å
C-O Bond Length~1.36 Å
Thiophene RingPlanar

This table contains hypothetical data based on known structures of similar thiophene derivatives.

Advanced Chromatographic Purity and Separation Techniques (e.g., GC-MS for reaction monitoring)

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS serves two primary purposes: assessing the purity of the final product and monitoring the progress of its synthesis.

During the synthesis of this compound, GC-MS can be used to analyze aliquots from the reaction mixture. The gas chromatogram would show peaks corresponding to the starting materials, intermediates, the desired product, and any byproducts. The retention time of each peak is characteristic of the compound, and the peak area provides a semi-quantitative measure of its concentration. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield of the desired product.

For purity analysis, a high-resolution capillary GC column would be used to separate this compound from any residual starting materials or isomers. The mass spectrometer detector provides a mass spectrum for each eluting peak. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be a key feature in identifying the compound. Fragmentation patterns in the mass spectrum would provide further structural confirmation.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are foundational computational methods used to describe the arrangement of electrons within a molecule, which in turn determines its chemical and physical properties. elsevier.com Core methodologies in this area include Density Functional Theory (DFT) and ab initio calculations, which provide a basis for understanding molecular stability, reactivity, and spectroscopic characteristics. rsc.orgrsc.org

Molecular geometry optimization is a computational procedure to determine the most stable three-dimensional arrangement of atoms in a molecule. This corresponds to the lowest energy point on the potential energy surface. The resulting optimized structure, with its precise bond lengths, bond angles, and dihedral angles, is fundamental for the accurate prediction of all other molecular properties.

A specific study detailing the molecular geometry optimization of 2-bromo-5-chloro-3-methoxythiophene could not be located in the reviewed scientific literature.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding a molecule's electronic properties and its behavior in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting molecular stability and reactivity.

No published FMO analysis, including calculations of HOMO-LUMO energies and the corresponding energy gap, was found specifically for this compound. A dedicated study would provide visualizations of these orbitals, identifying the most probable sites for electrophilic and nucleophilic interactions.

An electrostatic potential (ESP) map is a computational tool that visualizes the three-dimensional charge distribution of a molecule. It projects the electrostatic potential onto the molecule's electron density surface, typically using a color scale to denote electron-rich (negative potential) and electron-poor (positive potential) regions. ESP maps are highly effective for predicting intermolecular interactions, including hydrogen bonding and halogen bonding. chemrxiv.org

A study containing a calculated electrostatic potential map for this compound is not available in the public domain. Such a map would be expected to show regions of negative potential around the electronegative oxygen, chlorine, and sulfur atoms, offering insights into its interaction with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for investigating the detailed, step-by-step pathways of chemical reactions. chemrxiv.org By calculating the energies of reactants, products, and any transient species like intermediates and transition states, researchers can construct a comprehensive energy profile for a reaction, thereby elucidating its most probable mechanism. researchgate.net

A transition state represents the highest energy point along a reaction coordinate, corresponding to the specific molecular configuration that exists at the moment of bond breaking and forming. The characterization of a transition state's geometry and energy is fundamental to understanding the kinetics of a reaction.

No computational studies that identify and characterize transition states for reactions involving this compound were found in the literature. Such research would involve sophisticated calculations to locate these high-energy, unstable structures and confirm their nature through vibrational frequency analysis.

Specific, calculated energy profiles for reactions of this compound are not available in published scientific works. Such profiles would yield essential data regarding reaction feasibility, kinetic rates, and the relative stability of any intermediates.

Spectroscopic Property Prediction (e.g., Calculated NMR Shifts, IR Frequencies)

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies that complement and aid in the interpretation of experimental data.

Despite the utility of these methods, dedicated computational studies predicting the ¹H NMR, ¹³C NMR, or IR spectra of this compound are not available in the published literature. While research on related substituted thiophenes exists, providing calculated spectroscopic data for those analogs, no such specific data has been reported for this compound itself. Therefore, a data table of calculated NMR shifts and IR frequencies for this specific compound cannot be compiled.

Derivatization and Functional Materials Development

Synthesis of Advanced Thiophene (B33073) Oligomers and Polymers

The development of new conjugated organic materials with tailored electronic properties is a major focus of materials science. Thiophene-based oligomers and polymers are at the forefront of this research due to their excellent charge transport capabilities. The specific functionalities of 2-bromo-5-chloro-3-methoxythiophene make it an intriguing monomer for the synthesis of such advanced materials.

The synthesis of electrically conductive polymers from thiophene derivatives is a well-established field. Methods such as electrochemical polymerization can be employed to create polymer films with desirable conductive properties. For instance, the electrochemical polymerization of similar thiophene monomers, like dibenzothiophene-thiophene and dibenzothiophene-bithiophene, has been shown to produce conjugated polymers with good electrochemical and electrochromic performance. frontiersin.org The process involves applying a potential to a solution containing the monomer and a supporting electrolyte, leading to the formation of a polymer film on the electrode surface. frontiersin.org This high-throughput method is efficient and can be performed at room temperature, offering advantages over traditional chemical synthesis. frontiersin.org

While direct studies on the electrochemical polymerization of this compound are not widely reported, the principles of electropolymerization of substituted thiophenes suggest its potential as a monomer. The resulting polymer would likely exhibit interesting electronic properties due to the presence of the methoxy (B1213986) group, which can influence the polymer's band gap and conductivity.

Thiophene derivatives are fundamental components in the design of organic semiconductor materials for applications in organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which influences their charge carrier mobility and stability.

The synthesis of organic semiconductors often involves cross-coupling reactions, such as Stille and Suzuki coupling, to create well-defined oligomers and polymers. For example, thieno[3,2-b]thiophene (B52689) derivatives, which are known to be promising p-type organic semiconductors, have been synthesized using these methods. nih.gov The process can involve the reaction of a dibromo-thieno[3,2-b]thiophene with an appropriate arylboronic acid in the presence of a palladium catalyst. nih.gov

Although specific research on the use of this compound in OFETs is limited, its structural similarity to other thiophene-based semiconductors suggests its potential. The methoxy group can enhance solubility and influence the packing of the molecules in the solid state, which are crucial factors for achieving high charge mobility.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The unique electronic properties of materials derived from substituted thiophenes make them suitable for various layers within OLEDs and OPVs. These devices rely on a cascade of materials with finely tuned energy levels to efficiently manage charge injection, transport, and recombination.

Hole-transporting materials (HTMs) are a critical component of both OLEDs and perovskite solar cells (PSCs), facilitating the movement of positive charge carriers. The effectiveness of an HTM is linked to its HOMO (Highest Occupied Molecular Orbital) energy level, hole mobility, and thermal stability.

Studies have shown that the introduction of methoxy groups into carbazole-based compounds can influence their hole-transport properties. rsc.org While in some cases methoxy substitution has been found to decrease hole mobility, in other molecular architectures, it can be beneficial. rsc.org For instance, methoxydiphenylamine-substituted fluorene (B118485) derivatives are effective HTMs. nih.gov These findings suggest that derivatives of this compound, which incorporate a methoxy-substituted aromatic ring, could be tailored for use as HTMs. The synthesis of such materials would likely involve cross-coupling reactions to attach larger, charge-transporting moieties to the thiophene core.

Device Type Material Class Potential Role of this compound Derivatives
OLEDsHole-Transporting MaterialsAs a core scaffold for building larger molecules with appropriate HOMO levels for efficient hole injection and transport.
OPVs/PSCsHole-Transporting MaterialsAs a building block for novel, cost-effective HTMs to replace more expensive materials like Spiro-OMeTAD. rsc.org

In OPVs and PSCs, electron-blocking layers (which are often the same as the hole-transporting layer) are essential for preventing electrons from reaching the anode, thereby reducing recombination losses and improving device efficiency. These layers must have a sufficiently high LUMO (Lowest Unoccupied Molecular Orbital) energy level to create a barrier for electrons while allowing holes to pass through.

Recent research has highlighted the importance of the hole-blocking layer in perovskite solar cells, not only for charge separation but also for preventing ion migration from the perovskite layer. researchgate.netrsc.orgresearchgate.net The design of new materials for these layers is an active area of research. While specific applications of this compound derivatives as electron-blocking layers have not been detailed, the versatility of thiophene chemistry allows for the tuning of electronic properties to meet the requirements for this function.

Precursor for Advanced Heterocyclic Scaffolds

The presence of two different halogen atoms on the thiophene ring of this compound opens up possibilities for selective and sequential reactions, making it a valuable precursor for the synthesis of more complex heterocyclic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds. Research has demonstrated the selective arylation of 2-bromo-5-chlorothiophene (B1265590), where the bromo group reacts preferentially over the less reactive chloro group. This allows for the stepwise introduction of different aryl groups, leading to the formation of unsymmetrical bi-aryl and tri-aryl thiophenes.

Furthermore, the Fiesselmann thiophene synthesis offers a pathway to construct fused ring systems like thieno[3,2-b]thiophenes from appropriately substituted thiophenes. beilstein-journals.org This reaction involves the condensation of a 3-chlorothiophene-2-carboxylate with a thioglycolate. beilstein-journals.org By analogy, derivatives of this compound could potentially be used to synthesize novel thieno[3,2-b]thiophene structures, which are themselves important building blocks for organic semiconductors. nih.govresearchgate.net The synthesis of such fused systems from polybromo thieno[3,2-b]thiophenes has also been reported. rsc.org These advanced heterocyclic scaffolds are of interest for their potential applications in materials science and medicinal chemistry.

Reaction Type Starting Material Potential Product Significance
Suzuki-Miyaura Coupling2-bromo-5-chlorothiopheneUnsymmetrical bi-aryl thiophenesAccess to complex, functionalized aromatic systems.
Fiesselmann Thiophene SynthesisSubstituted 3-chlorothiophenesThieno[3,2-b]thiophene derivativesCreation of fused heterocyclic systems for advanced materials. beilstein-journals.org
Bromine-Lithium ExchangePolybromo thieno[3,2-b]thiophenesSubstituted thieno[3,2-b]thiophenesFunctionalization of fused ring systems. rsc.org

Ligand Design for Catalysis (e.g., Metal Complexation)

There is no specific information available in the reviewed literature regarding the use of this compound in ligand design for catalysis or its complexation with metals. While thiophene and its derivatives are known to act as ligands in coordination chemistry, research detailing the synthesis and catalytic activity of metal complexes involving this particular compound could not be located.

Applications in Agrochemicals (as Synthetic Intermediates for Active Ingredients)

No specific studies or patents were identified that describe the use of this compound as a synthetic intermediate for the development of active ingredients in agrochemicals. The potential for this compound in the synthesis of fungicides, herbicides, or insecticides has not been documented in the available scientific literature.

Sensor Technology and Chemo-sensing Applications

Similarly, there is a lack of research on the application of this compound in the field of sensor technology. No publications were found that detail its use or the use of its derivatives in the development of chemical sensors or chemosensing platforms.

Future Research Directions and Perspectives

Emerging Synthetic Strategies

The synthesis of functionalized thiophenes is evolving beyond traditional methods, with a focus on efficiency, selectivity, and sustainability. For 2-bromo-5-chloro-3-methoxythiophene and its derivatives, emerging strategies are centered on advanced catalytic systems that offer precise control over molecular architecture.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a cornerstone for derivatizing halogenated thiophenes. researchgate.netrsc.org Research focuses on developing catalysts with low loadings and high turnover numbers to enhance economic and environmental viability. rsc.org For instance, systems utilizing palladium(II) acetate (B1210297) with specialized phosphine (B1218219) ligands like SPhos have demonstrated high efficiency in coupling aryl groups to thiophene (B33073) rings. nih.gov One-pot selective arylation techniques, which leverage the differential reactivity of the bromine and chlorine substituents, are particularly promising for creating complex, unsymmetrical biarylthiophenes from precursors like 2-bromo-5-chlorothiophene (B1265590). researchgate.net

Another significant frontier is direct C-H bond functionalization. acs.orgnih.govrsc.org This atom-economical approach avoids the need for pre-halogenation, streamlining synthetic pathways. organic-chemistry.org Catalyst-controlled regiodivergent C-H activation is a particularly sophisticated strategy, allowing for the selective functionalization of either the C2 or C5 position of a 3-substituted thiophene by tuning the reaction conditions and catalyst system. nih.gov For example, palladium catalysis can be guided to functionalize the more challenging β-position of a thiophene ring through a 1,4-migration mechanism. rsc.org The development of these methods for methoxy-substituted dihalothiophenes could provide novel and efficient routes to complex derivatives.

Synthetic StrategyCatalyst/ReagentsKey Advantages
Suzuki-Miyaura Coupling Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Ligands (e.g., SPhos), Base (e.g., K₃PO₄)High yields, good functional group tolerance, commercially available reagents. researchgate.net
Direct C-H Arylation Palladium complexes, specialized ligandsAtom-economical, avoids pre-functionalization steps, allows for sequential functionalization. acs.orgorganic-chemistry.org
Palladium-catalyzed Cycloisomerization PdI₂ / KINovel route to substituted thiophenes from acyclic precursors. acs.org

Exploration of Novel Reactivity Patterns

The distinct electronic nature of the C-Br and C-Cl bonds in this compound is a key area for exploring novel reactivity. The greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective mono-functionalization, leaving the C-Cl bond intact for subsequent transformations. This differential reactivity is fundamental for the programmed synthesis of unsymmetrical di-substituted thiophenes. researchgate.net

Future investigations will likely delve into catalyst-controlled regiodivergent reactions. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to steer reactions to specific sites on the thiophene ring that might otherwise be less reactive. nih.gov For example, while the α-positions (C2 and C5) are typically the most reactive, advanced catalytic systems can enable functionalization at the β-position (C4), opening pathways to new isomers with unique properties. rsc.org

Furthermore, the interplay between the methoxy (B1213986) group at the 3-position and the halogens at the 2- and 5-positions warrants deeper study. The electron-donating nature of the methoxy group influences the reactivity and regioselectivity of electrophilic substitution and metal-catalyzed reactions. Understanding and harnessing these electronic effects will be crucial for designing reactions that yield specific, complex thiophene architectures. The electrochemical reduction of related compounds like 2-bromo-5-chlorothiophene has also been studied, indicating that its redox properties could be exploited in electrosynthesis. sigmaaldrich.com

Advanced Materials Science Applications

Thiophene-based molecules are integral to the field of organic electronics, and this compound serves as a critical precursor for creating advanced materials. Its derivatives are being explored for their potential in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

In the context of OFETs, fused thiophene systems and donor-acceptor copolymers often exhibit excellent charge transport properties. sciengine.comrsc.org The ability to selectively functionalize the 2- and 5-positions of the thiophene ring allows for the synthesis of well-defined oligomers and polymers with tailored electronic properties. researchgate.net For example, introducing specific aryl groups can modulate the HOMO/LUMO energy levels, influencing whether the material is a p-type or n-type semiconductor. The performance of OFETs based on dithieno[3,2-b:2′,3′-d]thiophene derivatives highlights the potential of complex thiophene cores in achieving high charge carrier mobilities. nih.gov The compound 2-bromo-5-chlorothiophene has been explicitly used in synthesizing monomers for conductive polymers, such as 1,4-bis(5-chlorothiophene)-buta-1,3-diyne. sigmaaldrich.com

The unique combination of functional groups on this compound makes it a building block for materials with specific functionalities. The methoxy group can enhance solubility and influence molecular packing in the solid state, which is a critical factor for device performance. The bromo and chloro substituents provide reactive handles for polymerization or for introducing other functional moieties.

Application AreaMaterial TypeRole of Thiophene DerivativePotential Advantage
Organic Field-Effect Transistors (OFETs) Conjugated Polymers/OligomersCore structural unit, charge transport layer. sciengine.comnorthwestern.eduHigh charge carrier mobility, tunable electronic properties. nih.gov
Organic Photovoltaics (OPVs) Donor-Acceptor CopolymersElectron-donating or electron-accepting component.Broad absorption spectra, efficient charge separation.
Conductive Polymers PolythiophenesMonomeric building block. sigmaaldrich.comElectrical conductivity, processability.

Integration with Machine Learning for Property Prediction and Reaction Discovery

The intersection of chemistry with artificial intelligence and machine learning (AI/ML) is creating powerful new paradigms for discovery. For a compound like this compound and its potential derivatives, these computational tools offer significant advantages.

ML models can be trained on large datasets of known molecules to predict the physicochemical and electronic properties of novel, yet-to-be-synthesized thiophene-based polymers and small molecules. nih.govnih.gov By inputting molecular structures, often as SMILES strings, algorithms like Random Forest, Gradient Boosting, or neural networks can predict properties such as glass transition temperature, solubility, and even electronic characteristics like HOMO/LUMO levels. researchgate.netkaggle.com This predictive capability can drastically reduce the number of candidate molecules that need to be synthesized and tested, accelerating the materials discovery cycle. arxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-5-chloro-3-methoxythiophene, and how can intermediates be purified?

  • Methodology : The compound can be synthesized via sequential halogenation and methoxylation. For example, bromination of a thiophene precursor (e.g., 5-chloro-3-methoxythiophene) using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Intermediate characterization by 1H NMR^1\text{H NMR} (e.g., confirming methoxy protons at ~3.8 ppm) and GC-MS\text{GC-MS} ensures purity .
  • Key Considerations : Monitor reaction progress using TLC to avoid over-bromination. Use anhydrous conditions to prevent hydrolysis of the methoxy group.

Q. How can spectroscopic techniques (NMR, IR) confirm the substitution pattern of this compound?

  • Methodology :

  • 1H NMR^1\text{H NMR} : The methoxy group (-OCH3\text{-OCH}_3) appears as a singlet (~3.8 ppm). Aromatic protons adjacent to electron-withdrawing groups (Br, Cl) show downfield shifts.
  • 13C NMR^{13}\text{C NMR} : Carbons bonded to halogens exhibit distinct deshielding (e.g., C-Br at ~110–120 ppm, C-Cl at ~125–135 ppm).
  • IR : Stretching vibrations for C-Br (~550–650 cm1^{-1}) and C-Cl (~600–800 cm1^{-1}) confirm halogen presence .

Q. What solvent systems are optimal for recrystallizing brominated thiophene derivatives?

  • Methodology : Use mixed solvents like ethanol/water or dichloromethane/hexane. For example, dissolve the crude product in minimal hot ethanol, add water dropwise until cloudiness appears, then cool slowly to yield crystals. Monitor purity via melting point analysis (compare to literature values for analogous compounds, e.g., 129–130°C for 3-(bromomethyl)-5-chlorobenzo[b]thiophene) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of methoxythiophenes be addressed?

  • Methodology : Employ directing group strategies. The methoxy group (-OCH3\text{-OCH}_3) is an ortho/para director, but steric hindrance may favor para-bromination. Use computational tools (DFT calculations) to predict reactive sites. Experimentally, optimize reaction temperature (e.g., 0°C vs. room temperature) to control selectivity. Compare results with analogs like 5-bromo-4-methoxythiophene-3-carboxylic acid, where steric effects influence substitution .

Q. What strategies resolve contradictions in X-ray crystallographic data for halogenated thiophenes?

  • Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to model disorder or twinning. For example, if Br/Cl positions are ambiguous, refine occupancy rates or apply constraints based on electron density maps. Validate against spectroscopic data (e.g., NMR coupling constants) to confirm structural assignments .

Q. How can unexpected byproducts from Suzuki-Miyaura coupling of this compound be characterized?

  • Methodology :

  • HPLC-MS : Identify dehalogenated or homocoupled products (e.g., dimerization via palladium-mediated pathways).
  • Mechanistic Insight : Vary catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4 vs. PdCl2\text{PdCl}_2) and bases (e.g., K2CO3\text{K}_2\text{CO}_3 vs. NaOAc\text{NaOAc}) to suppress side reactions. Reference protocols for 5-bromothiophene-3-carboxamide coupling reactions .

Q. What computational methods predict the electronic effects of substituents on thiophene reactivity?

  • Methodology : Perform HOMO-LUMO\text{HOMO-LUMO} gap analysis using Gaussian or ORCA software. Compare Mulliken charges on halogenated carbons to assess electrophilicity. Validate with experimental data (e.g., reaction rates in nucleophilic substitution) .

Data Analysis and Optimization

Q. How to troubleshoot discrepancies between theoretical and observed 1H NMR^1\text{H NMR} splitting patterns?

  • Methodology :

  • Dynamic Effects : Consider rotational barriers (e.g., methoxy group rotation) causing averaged signals. Use variable-temperature NMR to resolve splitting.
  • Solvent Artifacts : Test in deuterated DMSO or CDCl3_3; hydrogen bonding in DMSO may deshield protons .

Q. What statistical approaches validate purity in HPLC chromatograms?

  • Methodology : Apply signal-to-noise ratios (>10:1) and peak integration (>95% area). Use spiking experiments with known impurities (e.g., 5-chloro-3-methoxythiophene) to confirm resolution .

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